1-Bromo-2-cyanonaphthalene

Vue d'ensemble

Description

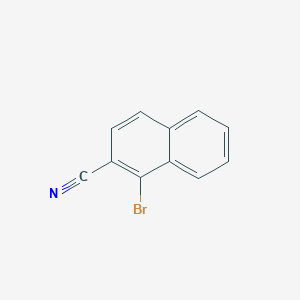

1-Bromo-2-cyanonaphthalene is an aromatic organic compound with the molecular formula C11H6BrN. It is a crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and ethanol .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-cyanonaphthalene consists of two benzene rings fused together, with a nitrile group attached to one ring . The molecular weight is 232.08 g/mol .Physical And Chemical Properties Analysis

1-Bromo-2-cyanonaphthalene is a crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and ethanol. It has a molecular weight of 232.08 g/mol .Applications De Recherche Scientifique

Detection of Interstellar Polycyclic Aromatic Hydrocarbons

1-Bromo-2-cyanonaphthalene is a type of polycyclic aromatic hydrocarbon (PAH) that has been detected in the interstellar medium . Using spectral matched filtering of radio data from the Green Bank Telescope, scientists were able to detect two nitrile-group–functionalized PAHs, 1- and 2-cyanonaphthalene, in the TMC-1 molecular cloud . This discovery has significant implications for our understanding of the chemical complexity of the interstellar medium.

Synthesis of Catalysts

1-Bromo-2-cyanonaphthalene can be used as a reagent to synthesize catalysts for highly enantioselective aziridination of styrene derivatives . This application is particularly important in the field of organic chemistry, where the development of new catalysts can lead to more efficient and selective chemical reactions.

Preparation of Biaryls or Biheterocycles

This compound can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . Biaryls and biheterocycles are common structures in many organic compounds, including pharmaceuticals and natural products, so this application has broad implications in synthetic chemistry.

Study of Gas-Phase PAH Formation Pathways

The detection of 1-Bromo-2-cyanonaphthalene in the interstellar medium has led to discussions about potential in situ gas-phase PAH formation pathways from smaller organic precursor molecules . Understanding these pathways can provide insights into the chemical evolution of the universe.

Safety and Handling Research

Research into the safety and handling of 1-Bromo-2-cyanonaphthalene is also an important application. For example, studies have been conducted to determine the most effective methods for extinguishing fires involving this compound .

Study of Complex Carbon-Based Molecules in Space

The detection of 1-Bromo-2-cyanonaphthalene in space has contributed to the study of complex carbon-based molecules in the universe . These studies can help us understand the chemical diversity and complexity of the cosmos.

Safety and Hazards

Safety data indicates that 1-Bromo-2-cyanonaphthalene should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Mécanisme D'action

Target of Action

Bromo- and cyano-substituted compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The mode of action of 1-Bromo-2-cyanonaphthalene is likely related to its role in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromo-substituted compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond

Biochemical Pathways

It’s worth noting that bromo- and cyano-substituted compounds can be involved in various biochemical reactions, depending on their specific structures and the biological systems they interact with .

Result of Action

Bromo- and cyano-substituted compounds have been studied for their potential anti-inflammatory and anti-cancer activities . For instance, some bromo- and cyano-substituted azulenes have shown anti-proliferative effects on breast and prostate cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1-Bromo-2-cyanonaphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets . .

Propriétés

IUPAC Name |

1-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYICIQRDGHINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562725 | |

| Record name | 1-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-cyanonaphthalene | |

CAS RN |

20176-08-3 | |

| Record name | 1-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)